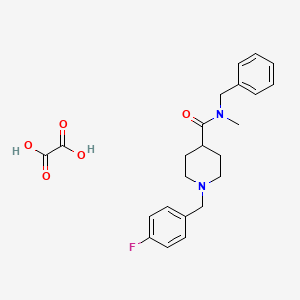![molecular formula C25H31N3O B5534963 3-(4-{[7-methyl-2-(3-methylphenyl)-3-quinolinyl]methyl}-1-piperazinyl)-1-propanol](/img/structure/B5534963.png)
3-(4-{[7-methyl-2-(3-methylphenyl)-3-quinolinyl]methyl}-1-piperazinyl)-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(4-{[7-methyl-2-(3-methylphenyl)-3-quinolinyl]methyl}-1-piperazinyl)-1-propanol belongs to a class of chemical compounds characterized by the presence of quinoline and piperazine rings. These structures are commonly studied for their diverse pharmacological properties.
Synthesis Analysis
Research on similar compounds has focused on various synthesis methods. Patel et al. (2011) discussed the synthesis of related compounds, involving nucleophilic substitution reactions and condensation processes, which are typical in the synthesis of quinoline and piperazine derivatives (Patel, Kumari, Rajani, & Chikhalia, 2011).
Molecular Structure Analysis
The molecular structure of compounds in this class often features a quinoline ring system, which is known to interact with other functional groups like piperazine. For instance, the crystal structure analysis of related compounds by Desai et al. (2017) and Anthal et al. (2018) revealed the conformational details and the spatial arrangement of these rings (Desai, Gurunathan, Suchetan, Doyjide Basappa, Naveen, Lokanath, & Sreenivasa, 2017); (Anthal, Singh, Desai, Arunakumar, Sreenivasa, Kamni, & Kant, 2018).
Chemical Reactions and Properties
Compounds containing quinoline and piperazine units exhibit a range of chemical reactions, primarily due to their ability to act as nucleophiles and electrophiles in various chemical environments. This reactivity is highlighted in studies like that of Sayed, Kelkar, & Wadia (1989), where they discuss the reactivity of quinolines in condensation reactions (Sayed, Kelkar, & Wadia, 1989).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystal structure, are influenced by the functional groups attached to the quinoline and piperazine rings. Research by Bajpai et al. (2000) on a similar compound provides insights into its conformation and physical properties through Fourier transform infrared spectroscopy and other analytical techniques (Bajpai, Gupta, Singh, Saxena, & Saxena, 2000).
Propiedades
IUPAC Name |
3-[4-[[7-methyl-2-(3-methylphenyl)quinolin-3-yl]methyl]piperazin-1-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O/c1-19-5-3-6-22(15-19)25-23(17-21-8-7-20(2)16-24(21)26-25)18-28-12-10-27(11-13-28)9-4-14-29/h3,5-8,15-17,29H,4,9-14,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKPMKXDCTUHCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=C3C=CC(=CC3=N2)C)CN4CCN(CC4)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-{[7-Methyl-2-(3-methylphenyl)-3-quinolinyl]methyl}-1-piperazinyl)-1-propanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-hydroxy-3-phenylpropyl)-N-methylimidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5534887.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B5534908.png)
![N-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5534921.png)
![2-[(2-fluorobenzyl)oxy]-1-naphthaldehyde oxime](/img/structure/B5534927.png)
![N-cyclopentyl-3-{[methyl(tetrahydro-2H-thiopyran-4-yl)amino]sulfonyl}benzamide](/img/structure/B5534931.png)
![2-isopropyl-9-[(3-methylquinoxalin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5534935.png)
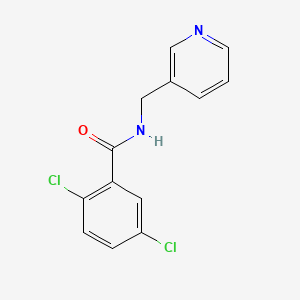
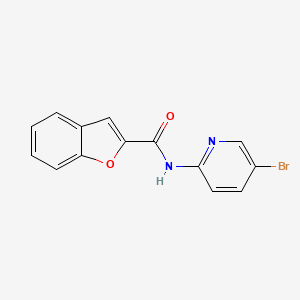
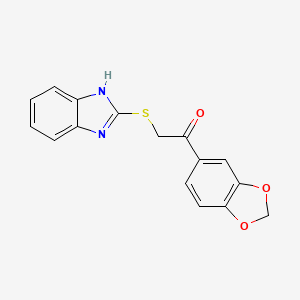
![4-methyl-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5534978.png)
![5-{[2-(dimethylamino)ethyl]amino}-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5534986.png)
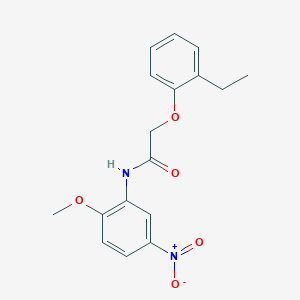
![2,8-dimethyl-4-{[4-(tetrahydro-2-furanylmethyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5534996.png)
